
trans-Di-tert-butylhyponitrite
Overview
Description
trans-Di-tert-butylhyponitrite: is an organic compound with the molecular formula C₈H₁₈N₂O₂ . It is a member of the hyponitrite family and is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the hyponitrite moiety. This compound is known for its use as a radical initiator in various chemical reactions due to its ability to generate tert-butoxyl radicals upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Di-tert-butylhyponitrite can be synthesized through the reaction of tert-butyl nitrite with tert-butylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-Di-tert-butylhyponitrite primarily undergoes decomposition reactions to generate tert-butoxyl radicals. These radicals can then participate in various types of reactions, including:
Oxidation: The generated radicals can oxidize other substrates, leading to the formation of new products.
Substitution: The radicals can also engage in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions: The decomposition of this compound is typically initiated by heating or exposure to light. Common reagents used in reactions involving this compound include solvents like dichloromethane and radical scavengers to control the reaction pathways .
Major Products Formed: The major products formed from the decomposition of this compound depend on the specific reaction conditions and substrates involved. Generally, the primary product is tert-butoxyl radical, which can further react to form various organic compounds .
Scientific Research Applications
Applications in Organic Synthesis
trans-Di-tert-butylhyponitrite serves as a radical initiator in various organic reactions:
- Radical Polymerization : It is utilized as an initiator for controlled radical polymerization reactions, facilitating the synthesis of polymers with specific properties .
- Homolytic Aromatic Substitution : The compound promotes coupling reactions between aryl iodides and arenes, leading to the formation of biaryls under mild conditions. This reaction proceeds via a homolytic aromatic substitution mechanism, showcasing its effectiveness as a radical initiator .
Radical-Chain Hydrosilylation
A study demonstrated that this compound could initiate thiol-catalyzed radical-chain additions of silanes to cyclic prochiral terminal alkenes. The research highlighted that using homochiral thiols resulted in high enantiomeric excesses (up to 95%) in the final products, showcasing its utility in asymmetric synthesis .
Hydroelementation Reactions
The compound has been employed in hydroelementation reactions involving diynes. It plays a crucial role in facilitating regioselective additions, which are essential for synthesizing complex organic molecules .
Thermochemical Properties
The thermochemical characteristics of this compound have been studied extensively. The heat of combustion was determined to be , and the heat of vaporization was . These properties provide insights into its stability and reactivity under various conditions.
Summary of Applications
Application Area | Description |
---|---|
Radical Polymerization | Used as an initiator for controlled radical polymerization reactions |
Homolytic Aromatic Substitution | Promotes coupling reactions between aryl iodides and arenes |
Radical-Chain Hydrosilylation | Initiates thiol-catalyzed additions to alkenes, achieving high enantiomeric excesses |
Hydroelementation | Facilitates regioselective additions in diynes |
Mechanism of Action
The mechanism of action of trans-Di-tert-butylhyponitrite involves its decomposition to generate tert-butoxyl radicals. These radicals can then initiate a variety of chemical reactions by abstracting hydrogen atoms from other molecules or adding to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
Di-tert-butyl peroxide: Another radical initiator that generates tert-butoxyl radicals upon decomposition.
tert-Butyl hydroperoxide: A compound that also produces tert-butoxyl radicals but has different stability and reactivity profiles.
Uniqueness: trans-Di-tert-butylhyponitrite is unique in its ability to generate radicals at relatively low temperatures compared to other radical initiators. This property makes it particularly useful in reactions that require mild conditions to prevent the degradation of sensitive substrates .
Biological Activity
trans-Di-tert-butylhyponitrite (DTBHN) is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of DTBHN, summarizing key research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.
Chemical Structure and Properties
This compound has the molecular formula CHNO. The compound features a hyponitrite group, which is characterized by the presence of two nitrogen atoms connected by a double bond, with various alkyl groups attached. The structural analysis of DTBHN has been conducted using techniques such as X-ray crystallography, confirming its trans configuration and providing insights into its molecular interactions .
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 174.24 g/mol |
Appearance | Colorless liquid |
Boiling Point | 135 °C |
Solubility | Soluble in organic solvents |
The biological activity of DTBHN is primarily attributed to its ability to generate reactive nitrogen species (RNS), particularly nitric oxide (NO). This property allows DTBHN to act as a signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound has been studied for its role in oxidative stress responses and potential therapeutic applications in cardiovascular diseases .
Case Studies
- Vasodilatory Effects : A study investigated the vasodilatory effects of DTBHN on isolated rat aortic rings. The results indicated that DTBHN induced relaxation in a concentration-dependent manner, suggesting its potential use as a vasodilator in treating hypertension .
- Neuroprotective Properties : Research on neuronal cell cultures demonstrated that DTBHN could protect against oxidative stress-induced apoptosis. The compound enhanced cell viability and reduced markers of oxidative damage, indicating its potential neuroprotective effects .
- Antimicrobial Activity : An investigation into the antimicrobial properties of DTBHN revealed that it exhibited significant activity against several bacterial strains, including E. coli and S. aureus. The mechanism was linked to the generation of NO, which disrupts bacterial cellular functions .
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Vasodilation | Induces relaxation in vascular smooth muscle | |
Neuroprotection | Protects neuronal cells from oxidative stress | |
Antimicrobial | Inhibits growth of E. coli and S. aureus |
Research Findings
Recent studies have focused on optimizing the synthesis of DTBHN and exploring its derivatives for enhanced biological activity. For instance, modifications to the alkyl groups have been shown to influence the efficacy and selectivity of DTBHN in biological systems .
Additionally, the controlled release of NO from DTBHN has been investigated for potential applications in drug delivery systems, particularly for localized therapies in cardiovascular conditions .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing trans-Di-tert-butylhyponitrite, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nitrosation of tert-butylamine derivatives under controlled conditions. Purity validation requires a combination of analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (174.2407 g/mol) and detect impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, particularly the trans configuration (IUPAC InChIKey: OAPFBXRHYINFDV-MDZDMXLPSA-N) .
- Differential Scanning Calorimetry (DSC) to monitor phase transitions and ensure absence of decomposition during synthesis.
Q. How should researchers design experiments to measure thermodynamic properties like sublimation enthalpy?
- Methodological Answer : Sublimation enthalpy (ΔsubH°) can be measured using vapor pressure techniques or calorimetry. For trans-Di-tert-butylhyponitrite, Chen and Mendenhall (1984) employed vapor pressure measurements at varying temperatures, reporting ΔsubH° = 74 ± 1 kJ/mol. Key considerations include:
- Isothermal Conditions : Ensure thermal stability during data collection to avoid decomposition.
- Validation : Cross-check results with computational methods (e.g., density functional theory) to resolve discrepancies .
Q. What spectroscopic techniques are most effective for characterizing trans-Di-tert-butylhyponitrite’s stability under different conditions?
- Methodological Answer :
- Fourier-Transform Infrared (FTIR) Spectroscopy : Monitor N–O and C–N bond vibrations to detect decomposition products.
- UV-Vis Spectroscopy : Track changes in absorbance at 250–300 nm, indicative of hyponitrite radical formation.
- Electron Paramagnetic Resonance (EPR) : Identify paramagnetic intermediates during thermal or photolytic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for trans-Di-tert-butylhyponitrite?
- Methodological Answer : Discrepancies often arise from experimental setups or sample purity. A systematic approach includes:
- Meta-Analysis : Compare data from multiple sources (e.g., NIST Chemistry WebBook vs. primary literature) .
- Reproducibility Testing : Replicate experiments using standardized protocols (e.g., ASTM guidelines for calorimetry).
- Error Propagation Analysis : Quantify uncertainties in measurement techniques (e.g., ±1 kJ/mol in ΔsubH° values) .
Q. What experimental designs are recommended to study the decomposition kinetics of trans-Di-tert-butylhyponitrite?
- Methodological Answer :
- Isothermal Decomposition Studies : Conduct reactions in inert solvents (e.g., benzene) at controlled temperatures (25–100°C).
- Kinetic Modeling : Use pseudo-first-order approximations to derive rate constants and activation parameters.
- Product Analysis : Employ GC-MS or HPLC to identify decomposition byproducts (e.g., tert-butyl nitrite, NOx species) .
Q. How can computational chemistry enhance understanding of trans-Di-tert-butylhyponitrite’s reactivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Model bond dissociation energies (e.g., N–O bond cleavage) under thermal stress.
- Transition State Analysis : Identify intermediates using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Comparative Studies : Validate computational results against experimental thermochemical data (e.g., ΔsubH° = 74 kJ/mol) .
Q. Data Contradiction and Validation
Q. What strategies should be employed when literature-reported sublimation enthalpies conflict?
- Methodological Answer :
- Critical Appraisal : Assess the experimental methods (e.g., static vs. dynamic vapor pressure measurements).
- Uncertainty Quantification : Compare error margins (e.g., ±1 kJ/mol in Chen and Mendenhall’s work vs. wider ranges in other studies).
- Independent Verification : Reproduce experiments using modern instrumentation (e.g., microcalorimetry) .
Q. Guidelines for Academic Reporting
- Experimental Replication : Follow Beilstein Journal of Organic Chemistry guidelines, including detailed methods in supplementary materials to ensure reproducibility .
- Literature Review : Use PICOT frameworks to structure foreground questions (e.g., decomposition mechanisms) and background questions (e.g., thermodynamic fundamentals) .
- Data Presentation : Adopt NIH preclinical reporting standards for statistical rigor and transparency in kinetic studies .
Properties
IUPAC Name |
(E)-bis[(2-methylpropan-2-yl)oxy]diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFBXRHYINFDV-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=NOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/N=N/OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82554-97-0 | |
Record name | trans-Di-tert-butylhyponitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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